S1P1 Agonist III

Description

Structure

3D Structure

Propriétés

IUPAC Name |

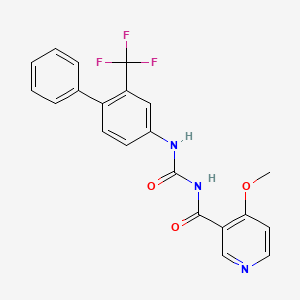

4-methoxy-N-[[4-phenyl-3-(trifluoromethyl)phenyl]carbamoyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3O3/c1-30-18-9-10-25-12-16(18)19(28)27-20(29)26-14-7-8-15(13-5-3-2-4-6-13)17(11-14)21(22,23)24/h2-12H,1H3,(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDQTQOMWDNTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)C3=CC=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of S1P1 Agonist III

This document provides a comprehensive technical overview of the mechanism of action for this compound, a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1. The information presented herein is intended for professionals in the fields of pharmacology, drug discovery, and immunology.

Introduction: this compound

This compound is a potent, orally active, and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] S1P1 is a G-protein coupled receptor (GPCR) that plays a critical role in regulating the trafficking of lymphocytes from secondary lymphoid organs into the bloodstream and lymphatic system.[3][4][5] By targeting this receptor, this compound functions as an immunomodulator, primarily by inducing a reduction in circulating lymphocytes. Its selectivity for S1P1 over other S1P receptor subtypes, such as S1P3, is a key characteristic, as S1P3 agonism has been associated with cardiovascular side effects like transient bradycardia.

Core Mechanism of Action: Functional Antagonism

The primary mechanism of action of this compound is best described as "functional antagonism". While it is a direct agonist that activates the S1P1 receptor, the sustained activation leads to a physiological response that ultimately blocks the receptor's natural function.

The process unfolds as follows:

-

Receptor Binding: this compound binds to S1P1 receptors located on the surface of lymphocytes.

-

Receptor Internalization: This high-affinity binding and subsequent agonism induces the internalization and degradation of the S1P1 receptor. The cell effectively removes the receptor from its surface.

-

Loss of Gradient Sensing: Lymphocytes rely on surface S1P1 to sense the natural S1P gradient, which is low in lymphoid tissues and high in the blood and lymph. This gradient acts as a chemical signal, guiding their egress from the lymph nodes.

-

Lymphocyte Sequestration: With the S1P1 receptors internalized, the lymphocytes are rendered unresponsive to the S1P gradient and become trapped, or sequestered, within the secondary lymphoid organs.

-

Peripheral Lymphopenia: The sequestration of lymphocytes in the lymph nodes leads to a significant and sustained reduction in the number of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia. This reduction in immune cell trafficking from lymphoid tissues to sites of inflammation is the basis of its therapeutic effect in autoimmune diseases.

Caption: Mechanism of this compound functional antagonism.

S1P1 Signaling Pathways

Upon binding of this compound, the S1P1 receptor, which is coupled exclusively to the Gαi/o family of G-proteins, initiates several downstream signaling cascades. These pathways are crucial for various cellular processes, including migration, proliferation, and survival.

-

Gαi Activation: The agonist-receptor complex activates the heterotrimeric G-protein, causing the dissociation of the Gαi subunit from the Gβγ dimer.

-

PI3K/Akt Pathway: The Gβγ subunit can activate Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation.

-

Ras/MAPK (ERK) Pathway: G-protein activation can also lead to the activation of the Ras-Raf-MEK-ERK signaling cascade (also known as the MAPK pathway). This pathway is heavily involved in cell proliferation and differentiation.

-

Rac/CDC42 Pathway: The Gαi subunit and Gβγ dimer contribute to the activation of small GTPases like Rac and CDC42. These proteins are master regulators of the actin cytoskeleton, and their activation is essential for cell migration and adhesion. S1P1-mediated Rac activation promotes the assembly of cortical actin, which is vital for endothelial barrier enhancement and cell movement.

Caption: S1P1 receptor downstream signaling pathways.

Quantitative Data

The following tables summarize the key quantitative parameters for this compound based on preclinical studies.

Table 1: In Vitro Activity

| Parameter | Value | Selectivity |

| EC50 | 18 nM | No activity on S1P3 |

Table 2: In Vivo Pharmacokinetics in Rats

| Parameter | Value |

| Oral Bioavailability (F) | 67% |

| Clearance (CL) | 0.11 L/h/kg |

| Mean Residence Time (MRT) | 40 h |

Table 3: In Vivo Efficacy in Rats

| Oral Dose | Effect | Time Point |

| 1 mg/kg | Statistically significant lowering of circulating blood lymphocytes. | 24 hours post-dose |

| 3 mg/kg | Statistically significant lowering of circulating blood lymphocytes. | 24 hours post-dose |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Protocol 1: In Vitro S1P1 Receptor Activation Assay ([³⁵S]GTPγS Binding)

This assay measures the functional potency (EC50) of an agonist by quantifying its ability to stimulate G-protein activation.

-

Cell Culture & Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably transfected to express the human S1P1 receptor.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine protein concentration (e.g., via Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4).

-

Add serial dilutions of this compound.

-

Add a constant amount of [³⁵S]GTPγS (e.g., 0.1 nM).

-

Initiate the binding reaction by adding the prepared cell membranes (e.g., 10-20 µg protein/well).

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

-

Detection & Analysis:

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester, washing with ice-cold buffer to separate bound from free radioligand.

-

Dry the filter mat and measure the radioactivity of each filter disc using a liquid scintillation counter.

-

Plot the specific binding (total binding minus non-specific binding, determined in the presence of excess unlabeled GTPγS) against the log concentration of the agonist.

-

Calculate the EC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

-

Protocol 2: In Vivo Lymphopenia Assay in Rats

This experiment assesses the in vivo efficacy of the compound by measuring its effect on peripheral lymphocyte counts.

-

Animals and Acclimatization:

-

Use female Lewis rats (or other appropriate strain), weighing approximately 200-250g.

-

Acclimatize animals for at least one week prior to the experiment with free access to food and water.

-

-

Compound Formulation and Administration:

-

Prepare a vehicle solution (e.g., 1% methylcellulose in water).

-

Prepare dosing formulations of this compound at the desired concentrations (e.g., 1 mg/kg, 3 mg/kg) in the vehicle.

-

Administer a single dose to the rats via oral gavage (p.o.). Include a vehicle-only control group.

-

-

Blood Sampling and Analysis:

-

At a predetermined time point (e.g., 24 hours post-dose), collect a blood sample (approx. 200 µL) from each animal via the tail vein into EDTA-coated tubes.

-

Thoroughly mix the samples to prevent coagulation.

-

Analyze the whole blood using an automated hematology analyzer to determine the total white blood cell count and the differential lymphocyte count.

-

-

Data Analysis:

-

Calculate the absolute lymphocyte count for each animal.

-

Compare the mean lymphocyte counts of the treated groups to the vehicle control group.

-

Use an appropriate statistical test (e.g., Student's t-test or ANOVA) to determine if the reduction in lymphocytes is statistically significant.

-

Caption: Experimental workflow for the in vivo lymphopenia assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | LPL Receptor Agonist | MCE [medchemexpress.cn]

- 3. S1PR1 - Wikipedia [en.wikipedia.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of a Potent and Selective S1P1 Receptor Agonist

This whitepaper provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of the potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid, hereafter referred to as Compound 14. This document is intended for researchers, scientists, and drug development professionals interested in the field of S1P1 receptor modulation for the treatment of autoimmune diseases.

Introduction: The Role of S1P1 Agonism in Immunomodulation

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular processes through its interaction with a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor, in particular, plays a crucial role in the egress of lymphocytes from secondary lymphoid organs. Agonism of S1P1 leads to the internalization and functional antagonism of the receptor on lymphocytes, which in turn prevents their migration into the peripheral circulation. This sequestration of lymphocytes in the lymph nodes forms the basis of the therapeutic effect of S1P1 agonists in autoimmune diseases such as multiple sclerosis.

The first-generation S1P receptor modulator, fingolimod, demonstrated clinical efficacy but also exhibited off-target effects, including bradycardia, which are attributed to its activity at the S1P3 receptor. This has driven the search for second-generation S1P1 agonists with high selectivity over S1P3 to achieve a better safety profile. Compound 14 emerged from such a discovery program, demonstrating potent S1P1 agonism with minimal activity at the S1P3 receptor.[1][2]

Discovery of Compound 14: A Structure-Activity Relationship (SAR) Driven Approach

The discovery of Compound 14 was the result of a systematic optimization of a benzofuran lead compound.[1] The initial lead, while potent at S1P1, also displayed undesirable proconvulsive activity. To mitigate this and improve the overall drug-like properties, a bioisosteric replacement strategy was employed.

The core benzofuran moiety was replaced with various heterocycles, leading to the identification of a benzothiazole core (Compound 11) that maintained S1P1 activity and selectivity over S1P3.[1] Further optimization focused on the substitution of the terminal phenyl group. This led to the discovery that a 2-fluorobenzyl substituent (Compound 14) provided a significant improvement in the therapeutic profile, exhibiting potent S1P1 agonism and a marked reduction in S1P3 activity.[1]

Synthesis of Compound 14

The synthesis of Compound 14 is a multi-step process starting from commercially available materials. The key steps involve the formation of the benzothiazole core followed by the introduction of the azetidine-3-carboxylic acid moiety.

A detailed synthetic scheme is outlined below:

The synthesis commences with the preparation of aryl bromide 26 from 3-fluoro-4-bromobenzaldehyde. This intermediate then undergoes a lithium-halogen exchange followed by reaction with 2-fluoro-5-bromophenyl isothiocyanate (27) to form a thioamide. Cyclization of the thioamide in the presence of sodium carbonate in hot DMF affords the key benzothiazole intermediate 28. Subsequent synthetic steps, which are not detailed in the primary literature, would involve the introduction of the benzylazetidine-3-carboxylic acid side chain to yield the final product, Compound 14.

In Vitro Pharmacology

The in vitro pharmacological profile of Compound 14 was assessed through a series of assays to determine its potency, selectivity, and functional activity at S1P receptors.

Quantitative Data

| Assay | Receptor | EC50 (µM) | Reference |

| Receptor Internalization (RI) | hS1P1 | 0.042 | |

| Ca2+ Mobilization | hS1P3 | 3.47 |

Experimental Protocols

This assay measures the agonist-induced internalization of the S1P1 receptor, a key mechanism of action for S1P1 agonists. A common method involves the use of a cell line stably expressing a green fluorescent protein (GFP)-tagged S1P1 receptor.

Principle: In the unstimulated state, the S1P1-GFP fusion protein is localized to the plasma membrane. Upon agonist binding, the receptor is internalized, leading to a redistribution of the GFP signal from the membrane to intracellular vesicles. This change in fluorescence can be quantified using high-content imaging.

Protocol Outline:

-

Cell Plating: Seed U2OS cells stably expressing hS1P1-GFP into 96-well plates and culture overnight.

-

Compound Treatment: Treat the cells with varying concentrations of Compound 14 or a reference agonist for a specified time (e.g., 60 minutes) at 37°C.

-

Cell Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain the nuclei with a fluorescent dye (e.g., Hoechst).

-

Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the translocation of the GFP signal from the cell membrane to the cytoplasm.

-

Data Analysis: Plot the percentage of receptor internalization against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This assay is used to assess the functional activity of compounds at the S1P3 receptor, which is coupled to the Gq signaling pathway, leading to an increase in intracellular calcium upon activation.

Principle: Cells expressing the S1P3 receptor are loaded with a calcium-sensitive fluorescent dye. Agonist binding to the receptor triggers a signaling cascade that results in the release of calcium from intracellular stores, causing a transient increase in intracellular calcium concentration. This change in fluorescence is measured to determine the potency of the compound.

Protocol Outline:

-

Cell Plating: Plate CHO-K1 cells stably co-expressing hS1P3 and a promiscuous G-protein (e.g., Gα16) into 96-well plates and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Addition: Add varying concentrations of Compound 14 or a reference agonist to the cells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Determine the peak fluorescence response for each compound concentration. Plot the response against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

In Vivo Pharmacology

The in vivo efficacy and pharmacokinetic profile of Compound 14 were evaluated in rodent and non-human primate models.

Quantitative Data

Pharmacokinetic Parameters

| Species | Clearance (L/h/kg) | Vss (L/kg) | T1/2 (h) | %F |

| Rat | 0.33 | 3.3 | 7.5 | 68 |

| NHP | 0.50 | 1.6 | 35.2 | 23 |

In Vivo Efficacy

| Model | Species | Dose (mg/kg, p.o.) | Effect | Reference |

| Lymphocyte Reduction | Lewis Rat | 0.3 | Significant reduction in circulating lymphocytes at 24h | |

| Delayed-Type Hypersensitivity (DTH) | Lewis Rat | 0.3 | Significant attenuation of DTH response |

Experimental Protocols

This assay is a primary pharmacodynamic marker for S1P1 agonist activity in vivo.

Protocol Outline:

-

Animal Dosing: Administer Compound 14 orally to female Lewis rats at various dose levels.

-

Blood Collection: Collect blood samples from the rats at specified time points (e.g., 24 hours post-dose).

-

Lymphocyte Counting: Perform a complete blood count to determine the number of circulating lymphocytes.

-

Data Analysis: Compare the lymphocyte counts in the treated groups to a vehicle-treated control group to determine the percentage of lymphocyte reduction.

The DTH model is a T-cell mediated inflammatory response that is used to assess the immunosuppressive activity of drug candidates.

Protocol Outline:

-

Sensitization: Immunize female Lewis rats with an antigen (e.g., ovalbumin) emulsified in Complete Freund's Adjuvant via subcutaneous injection.

-

Drug Treatment: Administer Compound 14 or vehicle orally to the sensitized rats for a specified period (e.g., daily for 10 days).

-

Challenge: On a specific day after sensitization (e.g., day 7), challenge the rats by injecting the antigen into one ear and a control substance (e.g., saline) into the other.

-

Measurement of Ear Swelling: Measure the thickness of both ears at a specified time point after the challenge (e.g., 48 hours).

-

Data Analysis: Calculate the change in ear thickness (antigen-challenged ear minus control ear) for each animal. Compare the ear swelling in the drug-treated groups to the vehicle-treated group to determine the percentage of inhibition of the DTH response.

Signaling Pathway

S1P1 receptor activation by an agonist like Compound 14 initiates a cascade of intracellular signaling events, primarily through the Gi/o family of G proteins. This leads to downstream effects that ultimately result in the internalization of the receptor and the sequestration of lymphocytes.

Conclusion

Compound 14 is a potent and selective S1P1 receptor agonist that demonstrates a promising preclinical profile. Its discovery through a rational, SAR-driven approach has led to a molecule with high S1P1 potency and significantly reduced S1P3 activity, suggesting a favorable safety profile compared to first-generation S1P modulators. The in vivo data in rodent models confirms its ability to induce lymphocyte sequestration and suppress T-cell mediated inflammation. These findings highlight Compound 14 as a compelling candidate for further development as a therapeutic agent for autoimmune diseases. This technical guide provides a detailed summary of the key data and methodologies that underpin the characterization of this promising S1P1 agonist.

References

The Role of S1P1 Agonist III in Lymphocyte Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists in the regulation of lymphocyte trafficking. As "S1P1 Agonist III" is a non-specific designation, this document will focus on the well-characterized selective S1P1 agonists, Ponesimod and SEW2871, as representative examples to illustrate the core principles and methodologies in this area of research.

Introduction to S1P1 and Lymphocyte Egress

The trafficking of lymphocytes is a fundamental process in the adaptive immune response, involving their continuous recirculation between the blood, secondary lymphoid organs (SLOs), and peripheral tissues. The egress of lymphocytes from SLOs, such as lymph nodes and the thymus, is critically regulated by the sphingosine-1-phosphate (S1P) signaling pathway.[1][2][3]

S1P is a bioactive lipid mediator that is present in high concentrations in the blood and lymph, creating a concentration gradient compared to the lower levels within lymphoid tissues.[4] Lymphocytes express S1P1, a G protein-coupled receptor (GPCR), on their surface. The binding of S1P to S1P1 is a key signal that promotes the migration of lymphocytes out of the lymphoid organs and into circulation.[1]

Mechanism of Action of S1P1 Agonists

Selective S1P1 agonists are small molecules that bind to and activate the S1P1 receptor. Their primary mechanism of action in modulating lymphocyte trafficking involves the functional antagonism of the S1P1 receptor. Upon binding, the agonist initially activates the receptor, but this is followed by a sustained internalization and degradation of the S1P1 receptor from the lymphocyte surface. This downregulation of S1P1 renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the secondary lymphoid organs. This sequestration of lymphocytes leads to a dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood, a state known as lymphopenia. This reduction in circulating immune cells is the basis for the therapeutic use of S1P1 agonists in autoimmune diseases.

Quantitative Data on Selective S1P1 Agonists

The following tables summarize key quantitative data for the selective S1P1 agonists Ponesimod and SEW2871, demonstrating their potency and in vivo efficacy.

Table 1: In Vitro Potency and Binding Affinity of Selective S1P1 Agonists

| Compound | Parameter | Species | Value | Reference(s) |

| Ponesimod | EC50 (S1P1 activation) | Human | 5.7 nM | |

| Kd (S1P1 binding) | Human | 2.09 ± 0.27 nM | ||

| SEW2871 | EC50 (GTPγS binding) | Human | 13.8 nM | |

| EC50 (GTPγS binding) | Murine | 20.7 nM |

Table 2: In Vivo Efficacy of Selective S1P1 Agonists on Lymphocyte Counts

| Compound | Species | Dose | Effect on Lymphocyte Count | Time Point | Reference(s) |

| Ponesimod | Rat | 0.3 mg/kg (oral) | Dose-dependent reduction | 3-24 hours | |

| Rat | 1 mg/kg (oral) | Dose-dependent reduction | 3-24 hours | ||

| Rat | 3 mg/kg (oral) | Dose-dependent reduction | 3-24 hours | ||

| Rat | 10 mg/kg (oral) | Dose-dependent reduction | 3-24 hours | ||

| Rat | 30 mg/kg (oral) | >50% reduction | 24 hours | ||

| Rat | 100 mg/kg (oral) | >50% reduction | 24 hours | ||

| SEW2871 | Mouse | 5.5 mg/kg (oral, ED50) | Peripheral blood lymphopenia | Not specified | |

| Mouse | 20 mg/kg/day (gavage) | Depletion of peripheral CD4+ T cells | 2 weeks |

Signaling Pathways and Experimental Workflows

S1P1 Signaling Pathway in Lymphocyte Egress

The binding of an S1P1 agonist to its receptor on a lymphocyte initiates a signaling cascade that ultimately leads to the internalization of the receptor and the retention of the lymphocyte within the lymph node. This process prevents the lymphocyte from following the S1P gradient into the efferent lymphatics.

References

- 1. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Potential of Ponesimod Alone and in Combination with Dimethyl Fumarate in Experimental Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S1P1 Agonist III: Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity profile of S1P1 Agonist III, a potent and reversible agonist of the human sphingosine-1-phosphate receptor 1 (hS1P1). This document includes quantitative binding data, detailed experimental methodologies for receptor binding and functional assays, and visualizations of the associated signaling pathways and experimental workflows.

Core Compound Information

This compound, also known by its chemical name 4-Methoxy-N-(2-(trifluoromethyl)biphenyl-4-ylcarbamoyl)nicotinamide, is an orally bioavailable small molecule. It is distinguished by its lack of a traditional polar head group often found in S1P receptor agonists.

| Identifier | Value |

| Chemical Formula | C₂₁H₁₆F₃N₃O₃[1] |

| Molecular Weight | 415.37 g/mol |

| CAS Number | 1324003-64-6 |

| Synonyms | S1P1 Receptor Agonist III, TC-G 1006, S1P1 Agonist 8 |

Receptor Binding Affinity and Selectivity

This compound demonstrates high potency and efficacy at the hS1P1 receptor with substantial to excellent selectivity over other S1P receptor subtypes. The following tables summarize the key quantitative data regarding its activity.

Table 1: S1P Receptor Functional Activity

| Receptor Subtype | EC₅₀ | Efficacy |

| hS1P₁ | 35 nM | 96% |

| hS1P₅ | 4.3 µM | 58% |

| hS1P₂₋₄ | >25 µM | Not Specified |

Data sourced from Calbiochem® product information.

Table 2: Off-Target Activity Profile

| Target | IC₅₀ |

| hERG | >10 µM |

| Cytochrome P450 3A4 | >30 µM |

| Cytochrome P450 2D6 | >30 µM |

Data sourced from Calbiochem® product information.

S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor, a G protein-coupled receptor (GPCR), by an agonist such as this compound primarily initiates signaling through the Gαi/o family of G proteins. This leads to a cascade of downstream effects crucial for regulating immune cell trafficking, vascular development, and homeostasis. The binding of the agonist causes a conformational change in the receptor, leading to the dissociation of the G protein subunits (Gαi and Gβγ), which then modulate the activity of various effector proteins.

Caption: S1P1 Receptor Signaling Cascade.

Experimental Protocols

The determination of receptor binding affinity (Ki or Kd) and functional potency (EC₅₀ or IC₅₀) for a compound like this compound involves specific in vitro assays. Below are detailed methodologies for a representative radioligand binding assay and a functional assay.

Radioligand Binding Assay (Competition Assay)

This assay measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand from the S1P1 receptor.

-

Receptor Preparation:

-

Cell membranes are prepared from a cell line stably overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).

-

Cells are harvested, homogenized in a cold buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.

-

-

Assay Protocol:

-

A fixed concentration of a high-affinity S1P1 radioligand (e.g., [³²P]S1P or a tritiated S1P analog) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.

-

The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a set time to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled S1P1 ligand.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are washed with cold assay buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor.

-

The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Functional Assay (e.g., GTPγS Binding or cAMP Inhibition Assay)

This assay measures the functional consequence of receptor activation by an agonist. Since S1P1 couples to Gαi, agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

-

Cell Culture and Treatment:

-

Cells expressing the S1P1 receptor are cultured in appropriate media.

-

Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cells are then stimulated with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the S1P1 agonist (this compound).

-

-

cAMP Measurement:

-

After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

The results are plotted as the cAMP level (or a related signal) versus the log concentration of the agonist.

-

The EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is determined using a sigmoidal dose-response curve fit.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the receptor binding affinity of a test compound.

Caption: Workflow for a Competition Binding Assay.

References

S1P1 Agonist III: A Deep Dive into Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by S1P1 Agonist III, a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). Understanding these intricate signaling cascades is paramount for researchers and drug development professionals working on novel therapeutics targeting the S1P/S1P1 axis, which plays a pivotal role in regulating immune cell trafficking and other crucial physiological processes.[1][2][3]

Core Signaling Pathways of S1P1 Agonism

Activation of the S1P1 receptor, a G protein-coupled receptor (GPCR), by an agonist such as this compound, primarily initiates signaling through the heterotrimeric G protein, Gαi.[3][4] This engagement triggers a cascade of downstream events that collectively influence cell migration, survival, and differentiation. The principal signaling pathways are detailed below.

Gαi-Mediated Signaling

Upon agonist binding, the S1P1 receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. Both Gαi-GTP and the Gβγ complex act as secondary messengers, propagating the signal to various downstream effectors.

A key consequence of Gαi activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can impact the activity of protein kinase A (PKA) and subsequently influence gene transcription and other cellular processes.

PI3K/Akt Pathway

The Gβγ subunit, liberated upon Gαi activation, can directly activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane leads to the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2.

Activated Akt is a critical signaling node that promotes cell survival by inhibiting pro-apoptotic proteins and enhances cell proliferation and growth.

Ras/ERK Pathway

The Gβγ subunits can also activate the Ras/Raf/MEK/ERK signaling cascade. This is often mediated through the activation of Src family kinases, which can then activate receptor tyrosine kinases or scaffold proteins that lead to the activation of the small GTPase Ras. Ras, in turn, activates a kinase cascade beginning with Raf, followed by MEK, and finally the extracellular signal-regulated kinase (ERK).

Phosphorylated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to the regulation of gene expression involved in cell proliferation, differentiation, and survival.

Rac1 Signaling and Cell Migration

A crucial downstream effector of S1P1 signaling, particularly in the context of lymphocyte trafficking, is the Rho family small GTPase, Rac1. Activation of Rac1 is often mediated through PI3K-dependent and -independent mechanisms involving guanine nucleotide exchange factors (GEFs).

Activated Rac1 plays a central role in actin cytoskeleton reorganization, leading to the formation of lamellipodia and membrane ruffling, which are essential for cell motility and chemotaxis. This pathway is fundamental to the S1P1-mediated egress of lymphocytes from lymphoid organs into the circulation.

STAT3 Pathway

Recent studies have indicated that S1P1 signaling can also lead to the activation of the Signal Transducer and Activator of Transcription 3 (STAT3). This can occur through various mechanisms, including the activation of Janus kinases (JAKs) or through Src-mediated phosphorylation. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate the transcription of genes involved in cell differentiation, particularly in the context of T helper 17 (Th17) cells.

Visualization of Signaling Pathways

To provide a clear visual representation of these interconnected pathways, the following diagrams have been generated using the DOT language.

Caption: Overview of this compound Downstream Signaling Pathways.

Caption: The PI3K/Akt Signaling Cascade.

Caption: The Ras/ERK MAP Kinase Pathway.

Quantitative Data Summary

The following table summarizes typical quantitative data for selective S1P1 agonists. The values for "this compound" are representative and may vary depending on the specific chemical entity.

| Parameter | This compound (Representative Values) | Description |

| Binding Affinity (Ki) | 0.1 - 5 nM | The equilibrium dissociation constant, indicating the affinity of the agonist for the S1P1 receptor. A lower value signifies higher affinity. |

| Functional Potency (EC50) | 0.05 - 2 nM | The concentration of the agonist that produces 50% of the maximal response in a functional assay (e.g., GTPγS binding or cAMP inhibition). |

| Receptor Selectivity (S1P1 vs S1P3) | >1000-fold | The ratio of EC50 or Ki values for S1P3 versus S1P1. High selectivity for S1P1 is desirable to minimize off-target effects, such as bradycardia, which is associated with S1P3 activation. |

| Akt Phosphorylation (p-Akt/Total Akt) | 2 to 10-fold increase | The fold-increase in the ratio of phosphorylated Akt to total Akt upon stimulation with the agonist, typically measured by Western blot or ELISA. |

| ERK Phosphorylation (p-ERK/Total ERK) | 1.5 to 5-fold increase | The fold-increase in the ratio of phosphorylated ERK to total ERK, indicating the activation of the MAPK pathway. |

| Lymphocyte Egress Inhibition (in vivo) | ED50: 0.1 - 1 mg/kg | The effective dose at which the agonist causes a 50% reduction in circulating lymphocytes in an animal model. |

Key Experimental Protocols

The study of S1P1 agonist downstream signaling involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the S1P1 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human S1P1 receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).

-

Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA).

-

Competition Binding: A constant concentration of a radiolabeled S1P1 ligand (e.g., [³³P]-S1P) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled this compound.

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter using a cell harvester.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using a non-linear regression model to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

Objective: To measure the functional potency (EC50) of this compound by quantifying its ability to stimulate G protein activation.

Methodology:

-

Membrane Preparation: S1P1-expressing cell membranes are prepared as described above.

-

Assay Buffer: A GTPγS binding buffer is prepared (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 µM GDP).

-

Reaction Setup: Cell membranes are incubated with increasing concentrations of this compound in the presence of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Incubation: The reaction is incubated at 30°C for 30-60 minutes.

-

Separation and Quantification: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the free form and quantified as described in the radioligand binding assay.

-

Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the agonist concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.

Western Blotting for Phosphorylated Kinases

Objective: To quantify the activation of downstream kinases such as Akt and ERK.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., lymphocytes or S1P1-expressing cells) is cultured and serum-starved before being stimulated with various concentrations of this compound for different time points.

-

Cell Lysis: The cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the kinases of interest (e.g., anti-p-Akt, anti-p-ERK) and subsequently with antibodies against the total forms of these kinases.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities are quantified, and the ratio of the phosphorylated protein to the total protein is calculated to determine the fold-change in activation.

Cell Migration Assay (Transwell Assay)

Objective: To assess the effect of this compound on cell migration.

Methodology:

-

Cell Preparation: The migratory cells (e.g., primary lymphocytes) are isolated and resuspended in a serum-free medium.

-

Assay Setup: A Transwell insert with a porous membrane is placed in a well of a multi-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., S1P or a chemokine).

-

Treatment: The cells are pre-incubated with different concentrations of this compound before being added to the upper chamber of the Transwell insert.

-

Incubation: The plate is incubated for a few hours at 37°C to allow for cell migration through the pores of the membrane into the lower chamber.

-

Quantification: The number of migrated cells in the lower chamber is quantified by cell counting, fluorescent labeling, or a colorimetric assay.

-

Data Analysis: The percentage of migrated cells is calculated relative to the total number of cells added, and the effect of the agonist on migration is determined.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the downstream signaling of this compound.

Caption: Experimental Workflow for this compound Characterization.

References

- 1. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

S1P1 Agonist III versus endogenous S1P signaling

An In-depth Technical Guide to S1P1 Receptor Signaling: Endogenous S1P versus Synthetic Agonists

Introduction

Sphingosine-1-phosphate (S1P) is a crucial signaling sphingolipid that regulates a vast array of cellular processes through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1P1-5.[1][2] The S1P1 receptor, in particular, plays a nonredundant role in critical physiological functions, including lymphocyte trafficking, vascular integrity, and endothelial barrier function.[3][4] Its central role in the immune system has made it a prime therapeutic target for autoimmune diseases, most notably multiple sclerosis.[3]

This has led to the development of numerous synthetic S1P1 receptor modulators. While the user requested a comparison with a specific "S1P1 Agonist III," this appears to be a non-specific placeholder. This guide will, therefore, compare the signaling of endogenous S1P with that of well-characterized, potent synthetic S1P1 receptor agonists, using them as representative examples to fulfill the spirit of the request. These synthetic agonists, while mimicking endogenous S1P, can exhibit distinct pharmacological properties, leading to different downstream consequences such as biased signaling and receptor internalization kinetics.

This technical guide provides a detailed comparison of the signaling mechanisms of endogenous S1P and representative synthetic S1P1 agonists. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows for researchers, scientists, and drug development professionals.

Core Signaling Mechanisms

Endogenous S1P Signaling

Endogenous S1P, produced by sphingosine kinases, acts as a ligand for all five S1P receptors. Upon binding to S1P1, it primarily couples to the inhibitory G protein, Gαi. This interaction initiates a cascade of downstream events:

-

Gαi-mediated Signaling: The activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also activates the Phosphoinositide 3-kinase (PI3K)-AKT and Ras-ERK pathways.

-

β-Arrestin Recruitment: Like many GPCRs, agonist binding to S1P1 promotes the recruitment of β-arrestin. This process is crucial for receptor desensitization and internalization.

-

Receptor Internalization and Recycling: S1P1 undergoes rapid internalization upon ligand binding, a process mediated by GPCR kinase 2 (GRK2), clathrin, and dynamin-2. Following internalization, the receptor is typically recycled back to the plasma membrane.

The culmination of these signaling events regulates vital cellular functions. For instance, in endothelial cells, S1P1 signaling strengthens the endothelial barrier and promotes vascular integrity. In lymphocytes, a gradient of S1P is essential for their egress from secondary lymphoid organs into circulation.

Synthetic S1P1 Agonist Signaling

Synthetic S1P1 agonists are designed to mimic the action of S1P at the S1P1 receptor. A key therapeutic effect of these agonists is the induction of S1P1 receptor internalization and functional antagonism. By binding to S1P1 on lymphocytes, they cause the receptor to be internalized and degraded, rendering the cells unresponsive to the S1P gradient required for egress from lymph nodes. This leads to the sequestration of lymphocytes and a reduction of circulating lymphocytes, which is beneficial in autoimmune diseases.

However, synthetic agonists can differ from endogenous S1P in several ways:

-

Receptor Selectivity: While S1P binds to all five receptors, many synthetic agonists are designed to be selective for S1P1 to avoid off-target effects associated with other S1P receptors (e.g., bradycardia linked to S1P3 activation).

-

Biased Signaling: Some synthetic agonists can be "biased," preferentially activating either the G protein-mediated pathway or the β-arrestin pathway. This can lead to distinct downstream cellular responses compared to the endogenous ligand.

-

Internalization Kinetics: The rate and persistence of receptor internalization can vary between endogenous S1P and different synthetic agonists, which can impact the duration of the therapeutic effect.

Signaling Pathway Diagrams

Caption: S1P1 Receptor Signaling Pathways.

Quantitative Data Comparison

The following table summarizes the potency (EC50) of endogenous S1P and various synthetic agonists in activating Gαi-mediated signaling and β-arrestin recruitment at the S1P1 receptor. Lower EC50 values indicate higher potency.

| Compound | Gαi Activation (EC50, nM) | β-Arrestin Recruitment (EC50, nM) | Receptor Selectivity | Reference |

| Endogenous S1P | Varies by assay | ~61-80% of max response | S1P1-5 | |

| Ponesimod | 1.1 - 3.42 | 1.5 | S1P1 | |

| Ozanimod | < 1 | - | S1P1, S1P5 | |

| Siponimod | < 1 | - | S1P1, S1P5 | |

| Etrasimod | 5.48 | - | S1P1, S1P4, S1P5 | |

| Fingolimod (FTY720-P) | < 1 | - | S1P1, S1P3, S1P4, S1P5 | |

| D3-2 (Biased Agonist) | 167 | 0.9 | S1P1 |

Note: Data is compiled from multiple sources and assay conditions may vary.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

GTPγS Binding Assay (for Gαi Activation)

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation, which is an early event in G protein signaling.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the S1P1 receptor.

-

Assay Buffer: Use an assay buffer typically containing HEPES, MgCl2, NaCl, and GDP. The concentrations of these components may need optimization.

-

Reaction Setup: In a 96-well plate, add cell membranes, varying concentrations of the test agonist (e.g., S1P or synthetic agonist), and [35S]GTPγS.

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes to allow for [35S]GTPγS binding.

-

Termination and Filtration: Stop the reaction by rapid filtration through a filter plate to separate bound from free [35S]GTPγS. Wash the filters with ice-cold buffer.

-

Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Plot the specific binding of [35S]GTPγS against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Caption: GTPγS Binding Assay Workflow.

cAMP Inhibition Assay

This assay measures the ability of a S1P1 agonist to inhibit the production of cAMP, a downstream effect of Gαi activation.

Methodology:

-

Cell Culture: Culture cells expressing the S1P1 receptor in a 96- or 384-well plate.

-

Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of the S1P1 agonist, followed by stimulation with forskolin to induce cAMP production. S1P1 activation will inhibit this forskolin-induced cAMP accumulation.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the EC50 value.

Caption: cAMP Inhibition Assay Workflow.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated S1P1 receptor. Enzyme fragment complementation (EFC) assays, such as the PathHunter assay, are commonly used.

Methodology:

-

Cell Line: Use a cell line engineered to co-express the S1P1 receptor fused to one fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementing fragment.

-

Cell Plating: Plate the cells in a 384-well white, clear-bottom plate and incubate overnight.

-

Compound Addition: Add varying concentrations of the test agonist to the wells.

-

Incubation: Incubate for a defined period (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment and enzyme complementation.

-

Detection: Add the chemiluminescent substrate for the reconstituted enzyme and measure the light output using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of β-arrestin recruitment. Plot the signal against the agonist concentration to calculate the EC50.

References

- 1. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-Phosphate and Its Signaling Pathway Modulators | Encyclopedia MDPI [encyclopedia.pub]

- 3. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of S1P1 Agonist III: A Technical Guide

This technical guide provides an in-depth overview of the in vitro characterization of S1P1 Agonist III, a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1. This document is intended for researchers, scientists, and drug development professionals engaged in the study of S1P1 receptor modulation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vitro activity of this compound.

| Parameter | Value | Receptor Specificity | Reference |

| EC50 | 18 nM | S1P1 | [1][2] |

| Activity on S1P3 | None | No activity observed | [1][2] |

S1P1 Signaling Pathway

S1P1 is a G protein-coupled receptor that primarily couples to the Gi family of G proteins.[3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. Key events include the inhibition of adenylyl cyclase, activation of the ERK-1/2 pathway, and regulation of Rac and Rho GTPases, which are crucial for cell migration and cytoskeletal dynamics. The pathway also involves β-arrestin, which can mediate receptor internalization and signal transduction.

S1P1 receptor signaling cascade.

Experimental Protocols

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. It is a direct measure of G protein activation.

Materials:

-

Membranes from cells expressing the human S1P1 receptor.

-

This compound

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

GTPγS (unlabeled)

-

GDP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA.

-

Scintillation cocktail

-

96-well filter plates (e.g., Millipore Multiscreen)

-

Scintillation counter

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Cell membranes (typically 5-20 µg of protein per well)

-

GDP to a final concentration of 10 µM.

-

This compound at various concentrations.

-

-

Incubate for 15-20 minutes at 30°C.

-

Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

-

Incubate for 30-60 minutes at 30°C with gentle shaking.

-

Terminate the reaction by rapid filtration through the filter plates.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filter plates and add a scintillation cocktail to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Data are analyzed using non-linear regression to determine the EC50 and maximal stimulation (Emax).

In Vitro Characterization Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of an S1P1 agonist.

Workflow for S1P1 agonist characterization.

References

The S1P1 Agonist III: A Deep Dive into its Role in Enhancing Endothelial Barrier Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of S1P1 Agonist III on endothelial barrier function. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, experimental validation, and the signaling pathways modulated by this class of compounds.

Core Concept: The Endothelial Barrier and S1P1 Signaling

The vascular endothelium forms a critical, selectively permeable barrier between the blood and the surrounding tissues. The integrity of this barrier is paramount for maintaining tissue homeostasis, and its dysfunction is a hallmark of various pathological conditions, including inflammation, sepsis, and vascular diseases. The sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a key regulator of endothelial barrier function. Activation of S1P1 signaling pathways has been shown to enhance the integrity of the endothelial barrier, making S1P1 agonists a promising therapeutic strategy for diseases characterized by vascular leakage.

Quantitative Data Summary

The following table summarizes the quantitative effects of representative S1P1 agonists, CYM-5442 and SEW2871, on endothelial barrier function as measured by Transendothelial Electrical Resistance (TEER) and permeability assays.

| S1P1 Agonist | Assay Type | Cell Type | Concentration | Observed Effect | Reference |

| CYM-5442 | TEER | HUVEC | 50-200 nM | Rapid and dose-dependent increase in endothelial resistance | [1] |

| CYM-5442 | In vivo vascular leak (Evans blue) | Mouse model of arthritis | Not specified | Delayed onset of arthritis and reduced vascular permeability | [2] |

| SEW2871 | TEER | MS1 (mouse islet EC line) | 100 nM | Enhanced endothelial integrity | [3] |

| SEW2871 | In vitro permeability (TNF-α induced) | Human dermal microvascular endothelial cells | Not specified | Partially stabilized endothelial barrier breakdown | [4] |

| SEW2871 | In vivo lung permeability (LPS-induced) | C57Bl/6 mice | < 0.3 mg/kg | Dose-dependent protection against vascular barrier disruption | [5] |

Signaling Pathway and Experimental Workflow

To visually represent the complex biological processes involved, the following diagrams illustrate the S1P1 signaling pathway and a typical experimental workflow for assessing the effects of S1P1 agonists on endothelial barrier function.

Detailed Experimental Protocols

Transendothelial Electrical Resistance (TEER) Measurement

Objective: To quantify the electrical resistance across an endothelial cell monolayer, providing a real-time, non-invasive measure of barrier integrity.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Transwell permeable supports (e.g., 0.4 µm pore size)

-

Cell culture medium

-

EVOM (Epithelial Volt-Ohm Meter) with "chopstick" electrodes

-

This compound stock solution

-

Sterile PBS

Procedure:

-

Cell Seeding: Seed endothelial cells onto the apical chamber of the Transwell inserts at a density that allows for the formation of a confluent monolayer within 24-48 hours.

-

Culture to Confluence: Culture the cells until a confluent monolayer is formed. This can be visually confirmed by microscopy.

-

Equilibration: Before measurement, equilibrate the plate at 37°C in the cell culture incubator for at least 30 minutes. TEER is temperature-sensitive.

-

Electrode Sterilization: Sterilize the "chopstick" electrodes with 70% ethanol and allow them to air dry in a sterile environment. Rinse with sterile PBS or culture medium before use.

-

Blank Measurement: Measure the resistance of a blank Transwell insert (containing medium but no cells) to determine the background resistance.

-

Sample Measurement: Carefully place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber. Ensure the electrodes do not touch the cell monolayer. Record the resistance reading.

-

Treatment: Add the this compound at desired concentrations to the apical chamber.

-

Time-Course Measurement: Measure TEER at various time points post-treatment to observe the dynamic changes in barrier function.

-

Calculation: Subtract the resistance of the blank insert from the resistance of the cell-covered insert and multiply by the surface area of the membrane to obtain the TEER value in Ω·cm².

Endothelial Permeability Assay (FITC-Dextran)

Objective: To measure the passage of a fluorescently labeled macromolecule (FITC-dextran) across the endothelial monolayer, providing a quantitative assessment of paracellular permeability.

Materials:

-

Confluent endothelial cell monolayers on Transwell inserts

-

FITC-dextran (e.g., 40 kDa or 70 kDa)

-

This compound

-

Phenol red-free culture medium

-

Fluorescence plate reader

Procedure:

-

Prepare Monolayers: Culture endothelial cells to confluence on Transwell inserts as described for the TEER assay.

-

Pre-treatment: Treat the cells with this compound at various concentrations for a predetermined period.

-

Add Tracer: Replace the medium in the apical chamber with medium containing a known concentration of FITC-dextran (e.g., 1 mg/mL). The basolateral chamber should contain fresh medium.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours). Protect the plate from light.

-

Sample Collection: At the end of the incubation period, collect samples from the basolateral chamber.

-

Fluorescence Measurement: Measure the fluorescence intensity of the samples from the basolateral chamber using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).

-

Quantification: Create a standard curve with known concentrations of FITC-dextran to determine the amount of tracer that has passed through the monolayer. Calculate the permeability coefficient if desired.

Immunofluorescence Staining for VE-Cadherin

Objective: To visualize the localization and organization of the key adherens junction protein VE-cadherin at the cell-cell junctions.

Materials:

-

Endothelial cells grown on coverslips or Transwell membranes

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-VE-cadherin

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow endothelial cells to confluence on sterile glass coverslips and treat with this compound.

-

Fixation: Gently wash the cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary anti-VE-cadherin antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes to stain the nuclei.

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.

Western Blot for Rac1 Activation

Objective: To determine the levels of active (GTP-bound) Rac1, a key downstream effector in the S1P1 signaling pathway that promotes barrier enhancement.

Materials:

-

Endothelial cell lysates

-

Rac1 activation assay kit (containing Rac-GTP binding domain beads, e.g., PAK-PBD)

-

Lysis buffer

-

Primary antibody: anti-Rac1

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat endothelial cells with this compound for the desired time, then lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Pull-down of Active Rac1: Incubate the cell lysates with PAK-PBD beads to specifically pull down GTP-bound (active) Rac1.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate with the primary anti-Rac1 antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative amount of active Rac1 in treated versus untreated cells. Also, run a parallel blot with total cell lysates to determine the total Rac1 levels for normalization.

Conclusion

This compound represents a promising class of molecules for the therapeutic enhancement of endothelial barrier function. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the potential of these compounds. The activation of the S1P1-Rac1-VE-cadherin signaling axis provides a clear mechanistic rationale for their barrier-protective effects. The provided experimental workflows and detailed protocols should facilitate the robust evaluation of novel S1P1 agonists in preclinical settings.

References

- 1. youtube.com [youtube.com]

- 2. Enhancing Endothelial Cell Barrier Function via Sphingosine -1 Phosphate Receptor 1 (S1PR1) – a Novel Treatment for Experimental Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 3. Sphingosine 1-phosphate receptor 1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-Phosphate Receptor-1 Agonist Sew2871 Causes Severe Cardiac Side Effects and Does Not Improve Microvascular Barrier Breakdown in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential Effects of Sphingosine 1–Phosphate Receptors on Airway and Vascular Barrier Function in the Murine Lung - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for S1P1 Agonist III In Vitro Studies

These application notes provide detailed protocols for the in vitro characterization of S1P1 Agonist III, a modulator of the sphingosine-1-phosphate receptor 1 (S1P1). The following sections outline the mechanism of action, experimental protocols for key assays, and representative data for assessing the potency and efficacy of this compound. These protocols are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating lymphocyte trafficking, endothelial barrier function, and other physiological processes.[1][2][3] Upon binding of its endogenous ligand, sphingosine-1-phosphate (S1P), or an agonist like this compound, the receptor couples primarily to the Gαi/o family of G proteins.[4][5] This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Downstream signaling pathways include the activation of PI3K/Akt and Rac, which are involved in cell survival and migration. Chronic activation of S1P1 by agonists leads to receptor internalization and degradation, which functionally antagonizes the receptor and is the basis for the therapeutic effect of S1P1 modulators in autoimmune diseases by preventing the egress of lymphocytes from lymph nodes.

S1P1 Signaling Pathway

The following diagram illustrates the canonical S1P1 signaling pathway upon agonist binding.

Caption: S1P1 receptor signaling pathway upon agonist activation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for S1P1 agonists from in vitro assays. Data for "this compound" should be entered based on experimental findings. Representative data for known S1P1 agonists are provided for comparison.

Table 1: Receptor Binding Affinities (Ki)

| Compound | Cell Line | Radioligand | Ki (nM) | Reference |

| This compound | CHO-hS1P1 | [3H]CS1P1 | User Data | - |

| S1P | CHO-hS1P1 | [33P]S1P | 0.3 - 14 | |

| FTY720-P | CHO-hS1P1 | [3H]CS1P1 | Various | |

| SEW2871 | CHO-hS1P1 | [3H]CS1P1 | 354 |

Table 2: Functional Potency (EC50)

| Assay Type | Compound | Cell Line | EC50 (nM) | Reference |

| GTPγS Binding | This compound | CHO-hS1P1 | User Data | - |

| S1P | CHO-hS1P1 | 10 | ||

| cAMP Inhibition | This compound | CHO-CRE-bla | User Data | - |

| SEW2871 | CHO-CRE-bla | <10,000 | ||

| Receptor Internalization | This compound | U2OS-S1P1-EGFP | User Data | - |

| S1P | U2OS-S1P1-EGFP | ~25 | ||

| Cell Migration | This compound | Primary T-cells | User Data | - |

| S1P | Primary B-cells | ~80 (optimal conc.) |

Experimental Protocols

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the human S1P1 receptor.

Workflow Diagram:

Caption: Workflow for the S1P1 radioligand binding assay.

Materials:

-

CHO cells stably expressing human S1P1 (CHO-hS1P1)

-

[3H]CS1P1 (radioligand)

-

This compound (test compound)

-

Binding Buffer (50 mM HEPES, 10 mM MgCl2, 100 mM NaCl, 0.4% fatty acid-free BSA, pH 7.5)

-

GF/C filter plates

-

Scintillation counter

Procedure:

-

Prepare membranes from CHO-hS1P1 cells.

-

In a 96-well plate, incubate 2 µg of cell membranes with a fixed concentration of [3H]CS1P1 (e.g., 8 nM) and serial dilutions of this compound (e.g., 0.1 nM to 10 µM) in binding buffer.

-

Incubate for 1 hour at 4°C.

-

Separate bound from free radioligand by rapid filtration through GF/C filter plates using a cell harvester.

-

Wash the filters with ice-cold binding buffer.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Determine the IC50 value by non-linear regression of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G proteins by this compound.

Workflow Diagram:

Caption: Workflow for the S1P1 GTPγS binding assay.

Materials:

-

CHO-hS1P1 cell membranes

-

[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

This compound

-

Assay Buffer (50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 µM GDP, pH 7.4)

Procedure:

-

In a 96-well plate, incubate CHO-hS1P1 membranes with [35S]GTPγS and varying concentrations of this compound in assay buffer.

-

Incubate for 30 minutes at 30°C.

-

Terminate the reaction by rapid filtration through GF/C filter plates.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Plot the data as a function of agonist concentration and determine the EC50 value using non-linear regression.

cAMP Inhibition Assay

This assay quantifies the functional consequence of Gαi activation by measuring the inhibition of adenylyl cyclase activity.

Workflow Diagram:

Caption: Workflow for the S1P1 cAMP inhibition assay.

Materials:

-

CHO cells co-expressing human S1P1 and a cAMP response element (CRE) coupled to a β-lactamase (bla) reporter gene (CHO-CRE-bla).

-

This compound

-

Forskolin (adenylyl cyclase activator)

-

β-lactamase detection kit (e.g., FRET-based)

Procedure:

-

Plate CHO-CRE-bla cells in a 96-well plate and culture overnight.

-

Pre-incubate the cells with serial dilutions of this compound.

-

Stimulate the cells with a fixed concentration of forsklin to induce cAMP production. Agonist binding to S1P1 will inhibit this process.

-

Incubate to allow for reporter gene expression.

-

Add the β-lactamase substrate and measure the resulting FRET signal according to the manufacturer's instructions.

-

The decrease in FRET signal corresponds to the inhibition of cAMP production.

-

Calculate the EC50 value from the concentration-response curve.

Receptor Internalization Assay

This assay visually monitors the agonist-induced translocation of S1P1 from the plasma membrane to intracellular compartments.

Workflow Diagram:

Caption: Workflow for the S1P1 receptor internalization assay.

Materials:

-

U2OS cells stably expressing S1P1 fused to a fluorescent protein (e.g., S1P1-EGFP).

-

This compound

-

Assay Buffer

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Nuclear stain (e.g., Hoechst)

-

High-content imaging system

Procedure:

-

Plate S1P1-EGFP expressing cells in an optically clear 96-well plate.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour) at 37°C.

-

Fix the cells and stain the nuclei.

-

Acquire images using a high-content imaging system.

-

Use image analysis software to quantify the translocation of the fluorescent S1P1 signal from the plasma membrane to intracellular vesicles.

-

Generate a concentration-response curve and calculate the EC50 for receptor internalization.

References

- 1. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives [mdpi.com]

- 3. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: S1P1 Agonist III Lymphocyte Migration Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates lymphocyte trafficking from secondary lymphoid organs to the blood and lymph. This process is mediated through the S1P receptor 1 (S1P1), a G protein-coupled receptor expressed on the surface of lymphocytes. The egress of lymphocytes is driven by a concentration gradient of S1P, which is low in lymphoid tissues and high in the blood and lymph. S1P1 agonists, by binding to and activating S1P1, disrupt this natural gradient-guided migration, leading to the sequestration of lymphocytes in lymphoid organs. This mechanism is a key therapeutic strategy for various autoimmune diseases. "S1P1 Agonist III" represents a novel investigational agonist targeting the S1P1 receptor. These application notes provide a detailed protocol for an in vitro lymphocyte migration assay to characterize the inhibitory effects of this compound.

S1P1 Signaling Pathway in Lymphocyte Egress

The binding of S1P to its receptor, S1P1, on lymphocytes initiates a signaling cascade that is essential for their egress from lymphoid organs.[1][2][3] This signaling is primarily coupled through the Gαi protein, leading to the activation of downstream effectors like Rac and PI3K, which are crucial for cell migration. S1P1 agonists, such as FTY720 (Fingolimod), function by initially acting as agonists, but prolonged exposure leads to the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the S1P gradient and thus trapping them within the lymph nodes.[4]

References

Application Notes and Protocols for S1P1 Agonist III in Cell Culture

These detailed application notes and protocols are intended for researchers, scientists, and drug development professionals utilizing S1P1 Agonist III in cell culture experiments.

Introduction

This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) integral to regulating numerous physiological processes.[1] Notably, S1P1 activation is crucial for lymphocyte trafficking, endothelial barrier function, and cellular proliferation and migration. This compound exhibits high potency with an EC50 of 18 nM and demonstrates selectivity for S1P1 with no activity on the S1P3 receptor, making it a valuable tool for investigating S1P1-specific signaling pathways and cellular functions.[1]

Data Presentation

Quantitative Data Summary

| Compound | Target Receptor | EC50 | Selectivity | Key Applications |

| This compound | S1P1 | 18 nM [1] | No activity on S1P3 [1] | In vitro S1P1 agonism, lymphocyte trafficking studies, endothelial barrier function assays |

| SEW2871 | S1P1 | 13.8 nM | Highly selective for S1P1 | S1P1 signaling pathway analysis, lymphocyte migration |

| Sphingosine-1-Phosphate (S1P) | S1P1-5 | ~0.4 nM (S1P1) | Non-selective | Endogenous ligand studies, broad S1P receptor signaling |

S1P1 Signaling Pathway

Upon binding, this compound activates the S1P1 receptor, which primarily couples to the Gαi subunit of the heterotrimeric G protein. This activation initiates a cascade of downstream signaling events:

-